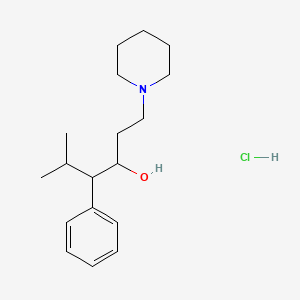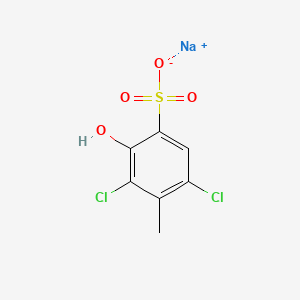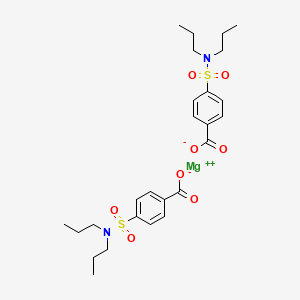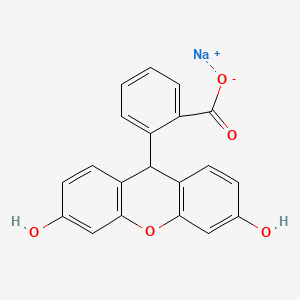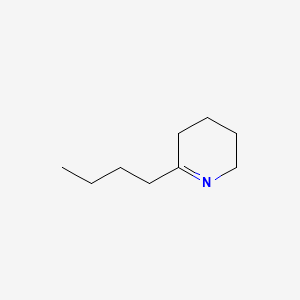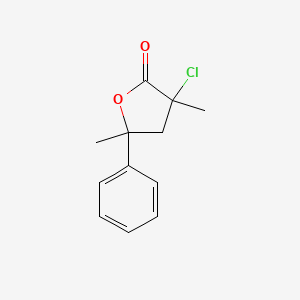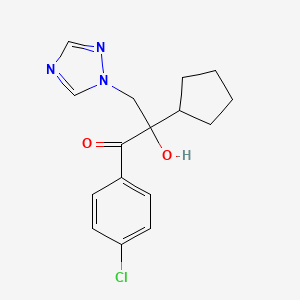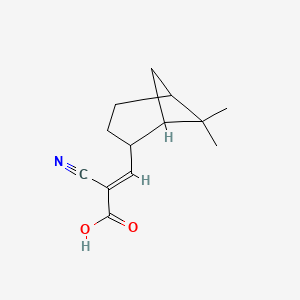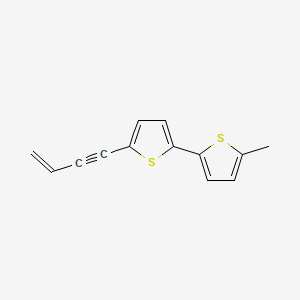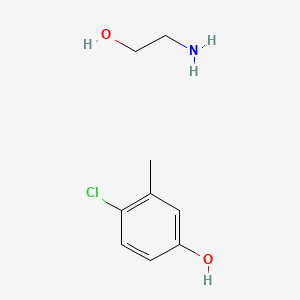
Barium 3-hydroxy-4-((2,4,5-trichlorophenyl)azo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used as a dye or pigment due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4,5-trichloroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through recrystallization or filtration techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or zinc in acidic conditions.
Substitution: Halogens or nitro groups in the presence of Lewis acids.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Industry: Utilized as a dye in textiles, plastics, and inks due to its vibrant color and stability.
作用機序
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The azo group can form complexes with proteins, altering their structure and function.
Electron Transfer: The compound can participate in redox reactions, facilitating electron transfer processes in biological systems.
類似化合物との比較
- Barium 3-hydroxy-4-[(2,4-dichlorophenyl)azo]naphthalene-2,7-disulfonate
- Barium 3-hydroxy-4-[(2,5-dichlorophenyl)azo]naphthalene-2,7-disulfonate
Comparison:
- Uniqueness: The presence of the 2,4,5-trichlorophenyl group in Barium 3-hydroxy-4-[(2,4,5-trichlorophenyl)azo]naphthalene-2,7-disulfonate imparts unique electronic and steric properties, making it more stable and providing distinct coloration compared to its analogs.
- Reactivity: The additional chlorine atoms can influence the reactivity of the compound, making it more resistant to certain chemical reactions.
特性
CAS番号 |
83399-82-0 |
|---|---|
分子式 |
C16H7BaCl3N2O7S2 |
分子量 |
647.1 g/mol |
IUPAC名 |
barium(2+);3-hydroxy-4-[(2,4,5-trichlorophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H9Cl3N2O7S2.Ba/c17-10-5-12(19)13(6-11(10)18)20-21-15-9-2-1-8(29(23,24)25)3-7(9)4-14(16(15)22)30(26,27)28;/h1-6,22H,(H,23,24,25)(H,26,27,28);/q;+2/p-2 |
InChIキー |
XESRMLHAOKZABI-UHFFFAOYSA-L |
正規SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3Cl)Cl)Cl.[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


